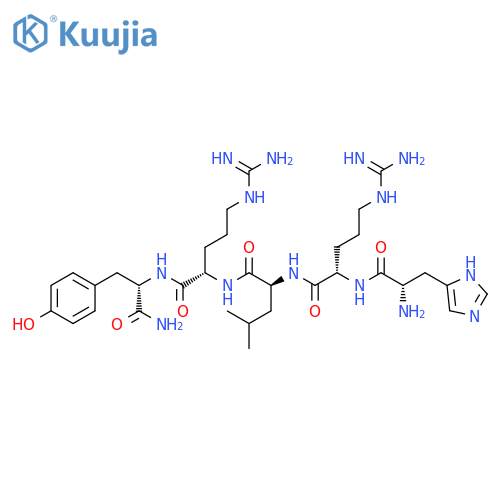Cas no 168916-68-5 ((His32,Leu34)-Neuropeptide Y (32-36) H-His-Arg-Leu-Arg-Tyr-NH2)

168916-68-5 structure
商品名:(His32,Leu34)-Neuropeptide Y (32-36) H-His-Arg-Leu-Arg-Tyr-NH2
(His32,Leu34)-Neuropeptide Y (32-36) H-His-Arg-Leu-Arg-Tyr-NH2 化学的及び物理的性質
名前と識別子
-
- L-Tyrosinamide,L-histidyl-L-arginyl-L-leucyl-L-arginyl- (9CI)
- (His??00Leu??)-NeuropeptideY(32-36)
- (His32,Leu34)-Neuropeptide Y (32-36)
- (HIS32,LEU34)-NPY (32-36)
- H-HIS-ARG-LEU-ARG-TYR-NH2
- HIS-ARG-LEU-ARG-TYR-NH2
- (2S)-N-[(2S)-1-[[(2S)-1-Amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanamide
- 168916-68-5
- (His32,leu34)-neuropeptide y(32-36)
- (His32,Leu34)-Neuropeptide Y (32-36) H-His-Arg-Leu-Arg-Tyr-NH2
-
- インチ: InChI=1S/C33H54N14O6/c1-18(2)13-26(47-30(52)23(5-3-11-41-32(36)37)44-28(50)22(34)15-20-16-40-17-43-20)31(53)45-24(6-4-12-42-33(38)39)29(51)46-25(27(35)49)14-19-7-9-21(48)10-8-19/h7-10,16-18,22-26,48H,3-6,11-15,34H2,1-2H3,(H2,35,49)(H,40,43)(H,44,50)(H,45,53)(H,46,51)(H,47,52)(H4,36,37,41)(H4,38,39,42)/t22-,23-,24-,25-,26-/m0/s1
- InChIKey: IVILZDFWVWZRQG-LROMGURASA-N
- ほほえんだ: CC(C[C@H](NC([C@@H](NC([C@@H](N)CC1=CN=CN1)=O)CCCNC(N)=N)=O)C(N[C@H](C(N[C@H](C(N)=O)CC2=CC=C(O)C=C2)=O)CCCNC(N)=N)=O)C
計算された属性
- せいみつぶんしりょう: 742.43500
- どういたいしつりょう: 742.43507550g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 14
- 水素結合受容体数: 20
- 重原子数: 53
- 回転可能化学結合数: 29
- 複雑さ: 1250
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 5
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -2.5
- トポロジー分子極性表面積: 363Ų
じっけんとくせい
- PSA: 358.22000
- LogP: 2.57100
(His32,Leu34)-Neuropeptide Y (32-36) H-His-Arg-Leu-Arg-Tyr-NH2 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | H252110-25mg |
(His32,Leu34)-Neuropeptide Y (32-36) H-His-Arg-Leu-Arg-Tyr-NH2 |
168916-68-5 | 25mg |
$ 1315.00 | 2022-06-04 | ||
| TRC | H252110-5mg |
(His32,Leu34)-Neuropeptide Y (32-36) H-His-Arg-Leu-Arg-Tyr-NH2 |
168916-68-5 | 5mg |
$ 400.00 | 2022-06-04 | ||
| TRC | H252110-10mg |
(His32,Leu34)-Neuropeptide Y (32-36) H-His-Arg-Leu-Arg-Tyr-NH2 |
168916-68-5 | 10mg |
$ 660.00 | 2022-06-04 |
(His32,Leu34)-Neuropeptide Y (32-36) H-His-Arg-Leu-Arg-Tyr-NH2 関連文献
-
Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997
-
2. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818
-
Yu Huang,Xiaoyu Zhou,Lichun Zhang,Guochen Lin,Man Xu,Yuan Zhao,Mengmeng Jiao,Dengying Zhang,Bingying Pan,Linwei Zhu,Fengzhou Zhao J. Mater. Chem. C, 2020,8, 12240-12246
-
Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145
-
C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463
168916-68-5 ((His32,Leu34)-Neuropeptide Y (32-36) H-His-Arg-Leu-Arg-Tyr-NH2) 関連製品
- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)
- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)
- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)
- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)
- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)
- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)
- 1189426-16-1(Sulfadiazine-13C6)
- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)
- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)
- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))
推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量
